2-[(E)-(4'-chlorobiphenyl-4-yl)diazenyl]-1-methyl-1H-pyrrole
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Overview
Description
2-[(1E)-2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl]-1-methylpyrrole is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a diazenyl linkage
Preparation Methods
The synthesis of 2-[(1E)-2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl]-1-methylpyrrole typically involves a series of organic reactions. One common method includes the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of a catalyst such as CuCl . The reaction conditions often require controlled temperatures and specific reagents to ensure high yields and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the diazenyl linkage, leading to the formation of amines.
Substitution: The biphenyl group allows for electrophilic and nucleophilic substitution reactions, which can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1E)-2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl]-1-methylpyrrole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its interactions with biological molecules are of interest for developing new biochemical assays and probes.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(1E)-2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl]-1-methylpyrrole exerts its effects involves its interaction with molecular targets through its diazenyl and biphenyl groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(1E)-2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl]-1-methylpyrrole stands out due to its unique combination of a biphenyl group and a diazenyl linkage. Similar compounds include:
- 2-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl-1-methylpyrrole
- 2-[(1E)-2-(4-chlorophenyl)-N-(isopropoxycarbonyl)-2-oxoethanehydrazonoyl]hydrazine-1,1,2-tricarboxylate
These compounds share structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties.
Properties
Molecular Formula |
C17H14ClN3 |
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Molecular Weight |
295.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)phenyl]-(1-methylpyrrol-2-yl)diazene |
InChI |
InChI=1S/C17H14ClN3/c1-21-12-2-3-17(21)20-19-16-10-6-14(7-11-16)13-4-8-15(18)9-5-13/h2-12H,1H3 |
InChI Key |
JFEVHSFLDJAJAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1N=NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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